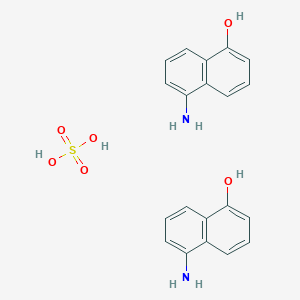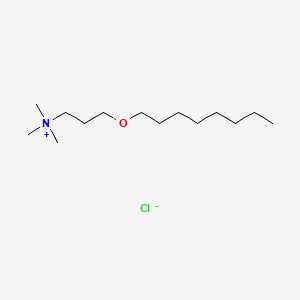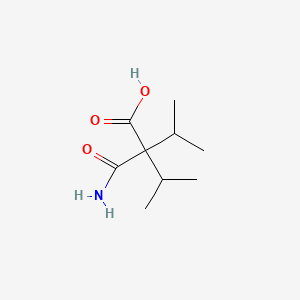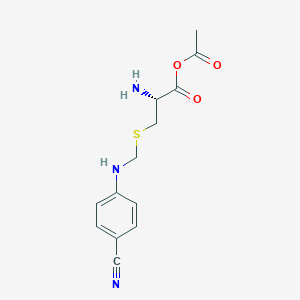
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt, also known as sodium violurate, is a chemical compound with the molecular formula C4H2N3NaO4 and a molecular weight of 179.06615 g/mol . This compound is characterized by its pyrimidine ring structure with multiple ketone groups and an oxime functional group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt typically involves the reaction of violuric acid with sodium hydroxide. The reaction conditions include:
Analyse Des Réactions Chimiques
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt can be compared with other pyrimidine derivatives:
Propriétés
| 825-29-6 | |
Formule moléculaire |
C4H2N3NaO4 |
Poids moléculaire |
179.07 g/mol |
Nom IUPAC |
sodium;5-oxidoimino-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H3N3O4.Na/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);/q;+1/p-1 |
Clé InChI |
VGPTYIUPCHBZNR-UHFFFAOYSA-M |
SMILES canonique |
C1(=N[O-])C(=O)NC(=O)NC1=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/no-structure.png)






![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)



